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Compound of Interest

Compound Name: Quinoxaline-6-carboxylic acid

Cat. No.: B030817

Introduction

Quinoxaline-6-carboxylic acid is a heterocyclic compound featuring a quinoxaline core
functionalized with a carboxylic acid group. This scaffold is of significant interest to researchers
in medicinal chemistry and materials science, serving as a critical building block for novel
therapeutic agents and functional organic materials.[1][2] The precise substitution pattern on
the quinoxaline ring system dictates the molecule's physicochemical properties and biological
activity. Therefore, unambiguous structural confirmation and purity assessment are paramount.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—
Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)
—used to characterize quinoxaline-6-carboxylic acid. Moving beyond a simple recitation of
data, this document is structured from the perspective of a senior application scientist,
emphasizing the causality behind experimental choices and providing robust, self-validating
protocols for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

A thorough analysis begins with a foundational understanding of the molecule's structure.
Quinoxaline-6-carboxylic acid consists of a fused pyrazine and benzene ring, with a
carboxylic acid substituent at the C6 position.
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Chemical Formula: CoHeN202[3]

Molecular Weight: 174.16 g/mol [4]

Appearance: Light brown to grey powder[4][5]

Melting Point: 224-229 °C (with decomposition)[4][6]

The numbering of the quinoxaline ring is critical for the correct assignment of spectroscopic
signals.

Caption: Molecular structure of quinoxaline-6-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in
a molecule. For quinoxaline-6-carboxylic acid, both *H and 13C NMR are essential for full
structural verification.

Expertise & Causality: Experimental Design

The choice of solvent is the most critical parameter in acquiring meaningful NMR data for this
compound. Due to the presence of the acidic proton and the compound's polarity, deuterated
dimethyl sulfoxide (DMSO-de) is the solvent of choice.[7] It readily dissolves the compound and
its residual water peak does not interfere with the aromatic region. Most importantly, it allows
for the observation of the exchangeable carboxylic acid proton, which would be lost in solvents
like D20 or CDsOD. Tetramethylsilane (TMS) is used as the internal standard for chemical shift
referencing (0.00 ppm).

'H NMR Spectroscopy: Proton Environment Analysis

The *H NMR spectrum provides a map of the proton environments. Based on the structure, we
anticipate five signals in the aromatic region and one broad signal for the carboxylic acid
proton.

Table 1: Predicted *H NMR Spectral Data (400 MHz, DMSO-de)
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Chemical Shift
(3) ppm Multiplicity Integration Assighment Rationale
(Predicted)

The acidic
proton signal
is typically
very downfield
~13.5 Broad Singlet 1H COOH and broad due
to hydrogen
bonding and
chemical
exchange.

H-5 is deshielded
by the adjacent
C=N bond and

. the electron-

~9.0-9.2 Singlet (or d) 1H H-5 ) )

withdrawing
carboxylic acid
group. It shows

coupling to H-7.

Protons on the
pyrazine ring are
highly deshielded
and typically

~8.9-9.1 Doublet 1H H-2 or H-3

appear far
downfield.[8]

Coupled to each
~8.9-9.1 Doublet 1H H-3 or H-2 other, appearing
as doublets.

Coupled to both

H-8 (ortho
Doublet of )
~8.3-85 1H H-7 coupling) and H-
Doublets
5 (meta

coupling).
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| ~8.2 - 8.4 | Doublet | 1H | H-8 | Coupled to H-7 (ortho coupling). |

3C NMR Spectroscopy: Carbon Skeleton Mapping

The 3C NMR spectrum reveals the carbon framework of the molecule. We expect to see nine
distinct signals corresponding to the nine carbon atoms.

Table 2: Predicted 13C NMR Spectral Data (101 MHz, DMSO-de)
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Chemical Shift ()
ppm (Predicted)

~167

Carbon Type

Quaternary

Assignment

COOH

Rationale /
Reference

The carboxyl
carbon is the most
deshielded carbon
atom.

~145-147

CH

C-2orC-3

Carbons of the
pyrazine ring are
significantly
deshielded.[9][10]

~145-147

CH

C-3orC-2

Similar chemical
environment to its
counterpart on the

pyrazine ring.[9][10]

~142-144

Quaternary

C-8a or C-4a

Bridgehead carbons
adjacent to nitrogen

atoms.[9]

~141-143

Quaternary

C-4a or C-8a

Bridgehead carbons
adjacent to nitrogen

atoms.[9]

~135-138

Quaternary

C-6

Carbon atom directly
attached to the
electron-withdrawing

carboxylic acid group.

~130-132

CH

Aromatic CH carbon.

~129-131

CH

C-5

Aromatic CH carbon.

| ~128-130 | CH | C-7 | Aromatic CH carbon. |

Trustworthiness: A Self-Validating NMR Protocol

e Preparation: Accurately weigh 5-10 mg of quinoxaline-6-carboxylic acid and dissolve in
~0.7 mL of high-purity DMSO-de (=99.9 atom % D).
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¢ Internal Standard: Add a minimal amount of TMS.

¢ Instrumentation: Use a calibrated NMR spectrometer (e.g., 400 MHz or higher). Ensure the
instrument has passed routine performance qualification (PQ) checks for resolution and
sensitivity.

e 1H Acquisition: Acquire a standard one-pulse *H spectrum. Ensure the spectral width
encompasses the range from -1 to 15 ppm. Use a sufficient number of scans (e.g., 16 or 32)
to achieve a signal-to-noise ratio >100:1 for the smallest proton signal.

e 13C Acquisition: Acquire a proton-decoupled 3C spectrum. Use a sufficient number of scans
to obtain adequate signal-to-noise, as the 13C nucleus is much less sensitive than 1H.

o Data Processing: Process the spectra using appropriate software. Apply a baseline
correction and phase correction. Calibrate the *H spectrum by setting the TMS peak to 0.00

ppm.

» Validation: The integration of the *H spectrum must correspond to the proton count
(1:1:1:1:1:1). The number of signals in the 3C spectrum must match the number of unique
carbons (9).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying the key functional groups
present in a molecule. For quinoxaline-6-carboxylic acid, it provides definitive evidence for
the carboxylic acid and the aromatic heterocyclic core.

Spectral Data Analysis

The analysis focuses on characteristic absorption bands. An Attenuated Total Reflectance
(ATR) IR spectrum is readily available from public databases.[3]

Table 3: Key IR Absorption Bands
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Wavenumber ] . Functional Group
Intensity Assignment . .
(cm™) Vibration
Carboxylic Acid (O-

2500-3300 Broad O-H stretch H)

~1700 Strong C=0 stretch Carboxylic Acid (C=0)

~1620 Medium C=N stretch Pyrazine Ring

~1580-1450 Medium-Strong C=C stretch Aromatic Ring

~1300 Medium C-O stretch Carboxylic Acid (C-O)
) Carboxylic Acid Dimer

~920 Broad, Medium O-H bend

(out-of-plane)

| ~800-900 | Strong | C-H bend | Aromatic C-H (out-of-plane) |

The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded dimeric

structure of carboxylic acids in the solid state. The strong carbonyl (C=0) absorption confirms

the presence of the acid functionality.

Experimental Protocol: ATR-IR

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean.

Perform a background scan to account for atmospheric CO2 and Hz0.

Sample Application: Place a small amount of the powdered quinoxaline-6-carboxylic acid

onto the crystal.

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good

contact between the sample and the crystal.

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution

of 4 cm™1,

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after

analysis.
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Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues

through the analysis of its fragmentation patterns.

Principles & lonization Causality

Electrospray lonization (ESI) is the preferred method for a polar molecule like quinoxaline-6-

carboxylic acid. It is a soft ionization technique that typically yields the protonated molecular

ion [M+H]* in positive mode or the deprotonated ion [M-H]~ in negative mode, with minimal in-
source fragmentation. The high-resolution mass of the molecular ion can be used to confirm

the elemental composition.
o Calculated Exact Mass: 174.0429 g/mol [3]
o Predicted [M+H]* (Positive ESI): 175.0502 m/z[11]

e Predicted [M-H]~ (Negative ESI): 173.0356 m/z[11]

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the isolated
molecular ion. A primary and highly characteristic fragmentation pathway for a carboxylic acid is
the loss of formic acid (HCOOH, 46 Da) or carbon dioxide (COz, 44 Da).

[M+H]* - H20 (18.01 Da) [M+H - H20]* \ - CO (27.99 Da) [M+H - CO - H20]*
m/z = 175.05 m/z = 157.04 ) m/z = 129.04

Click to download full resolution via product page
Caption: Proposed ESI(+) fragmentation pathway for quinoxaline-6-carboxylic acid.

This proposed pathway involves an initial loss of water, followed by the loss of carbon
monoxide, a common fragmentation pattern for heterocyclic compounds.[12]
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Experimental Protocol: LC-MS (ESI)

o Sample Preparation: Prepare a dilute solution of the sample (~10 pug/mL) in a suitable
solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or
0.1% ammonium hydroxide (for negative mode).

e LC Separation (Optional but Recommended): Inject the sample onto a C18 HPLC column to
ensure sample purity before it enters the mass spectrometer.

e MS Acquisition (Full Scan): Acquire a full scan spectrum (e.g., m/z 50-500) to identify the
molecular ion.

o MS/MS Acquisition: Perform a product ion scan by isolating the molecular ion (e.g., m/z
175.05) in the first quadrupole, fragmenting it with a collision gas (e.g., argon or nitrogen) in
the collision cell, and scanning the resulting fragments in the third quadrupole.

» Data Validation: The measured mass of the molecular ion should match the calculated exact
mass within a 5 ppm error margin for high-resolution instruments.

Summary Workflow for Spectroscopic Analysis

The following workflow ensures a comprehensive and validated characterization of
quinoxaline-6-carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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